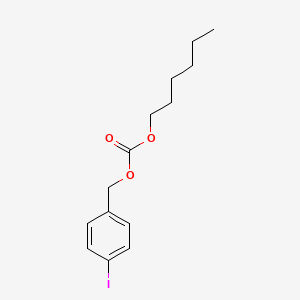
hexyl (4-iodophenyl)methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl (4-iodophenyl)methyl carbonate is an organic compound characterized by the presence of a hexyl group, an iodophenyl group, and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (4-iodophenyl)methyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Iodobenzyl alcohol+Hexyl chloroformate→Hexyl (4-iodophenyl)methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl (4-iodophenyl)methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include benzyl alcohols.
Applications De Recherche Scientifique
Hexyl (4-iodophenyl)methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexyl (4-iodophenyl)methyl carbonate involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the carbonate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexyl (4-bromophenyl)methyl carbonate
- Hexyl (4-chlorophenyl)methyl carbonate
- Hexyl (4-fluorophenyl)methyl carbonate
Comparison
Hexyl (4-iodophenyl)methyl carbonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different chemical behavior.
Propriétés
Numéro CAS |
60075-68-5 |
|---|---|
Formule moléculaire |
C14H19IO3 |
Poids moléculaire |
362.20 g/mol |
Nom IUPAC |
hexyl (4-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-2-3-4-5-10-17-14(16)18-11-12-6-8-13(15)9-7-12/h6-9H,2-5,10-11H2,1H3 |
Clé InChI |
QQBIIJUFTHYHHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)OCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



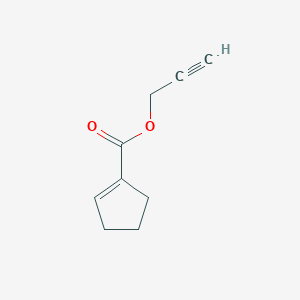
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
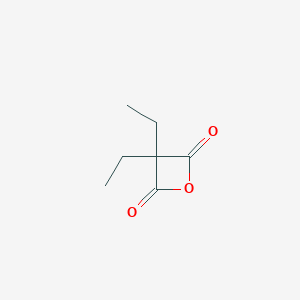

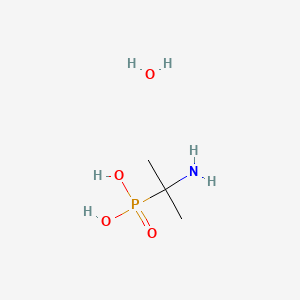
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)

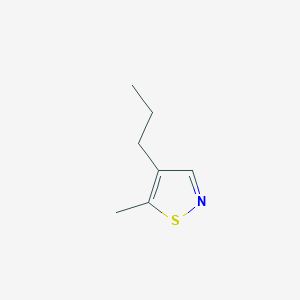
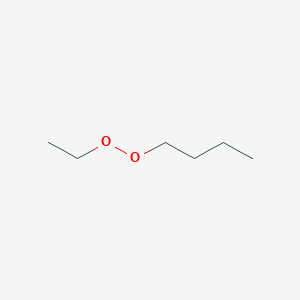
![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)


